molecular formula C8H16ClNO B2948307 6-Azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 2306270-07-3

6-Azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No. B2948307
CAS RN: 2306270-07-3
M. Wt: 177.67
InChI Key: SACGXSXYVHUIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[3.5]nonan-2-ol hydrochloride is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess various pharmacological properties, including anticonvulsant, anxiolytic, and sedative effects.5]nonan-2-ol hydrochloride.

Mechanism Of Action

The exact mechanism of action of 6-Azaspiro[3.5]nonan-2-ol hydrochloride is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
6-Azaspiro[3.5]nonan-2-ol hydrochloride has been shown to possess various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety and induce sedation in animal models. Additionally, it has been shown to possess muscle relaxant properties, making it a potential candidate for the treatment of muscle spasms.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Azaspiro[3.5]nonan-2-ol hydrochloride is its potent anticonvulsant and anxiolytic effects, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-Azaspiro[3.5]nonan-2-ol hydrochloride. One possible direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential as a treatment for alcohol withdrawal syndrome, as well as its potential as a muscle relaxant. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the GABAergic system.

Synthesis Methods

The synthesis of 6-Azaspiro[3.5]nonan-2-ol hydrochloride can be achieved through a multistep process. The first step involves the reaction of cyclohexanone with hydroxylamine to form oxime. The oxime is then treated with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then reacted with 1,4-dibromobutane to form the spirocyclic intermediate. Finally, the spirocyclic intermediate is reduced with sodium borohydride in the presence of hydrochloric acid to yield 6-Azaspiro[3.5]nonan-2-ol hydrochloride.

Scientific Research Applications

6-Azaspiro[3.5]nonan-2-ol hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticonvulsant, anxiolytic, and sedative effects, making it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential use as a muscle relaxant and as a treatment for alcohol withdrawal syndrome.

properties

IUPAC Name

6-azaspiro[3.5]nonan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-4-8(5-7)2-1-3-9-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACGXSXYVHUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[3.5]nonan-2-ol hydrochloride

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